4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Overview
Description
4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a chemical compound with the CAS Number: 159014-14-9 . It has a molecular weight of 140.06 . The IUPAC name for this compound is 4-nitro-1,2,5-oxadiazole-3-carbonitrile . It is stored at room temperature and has a liquid physical form .
Molecular Structure Analysis
The InChI code for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile is 1S/C3N4O3/c4-1-2-3 (7 (8)9)6-10-5-2 . The InChI key is KZJPNMYLWXNBBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a liquid at room temperature . It has a molecular weight of 140.06 .Scientific Research Applications
1. Application in Energetic Materials
4-Nitro-1,2,5-oxadiazole-3-carbonitrile has been extensively studied in the field of energetic materials. Research has focused on its potential as a component in explosives due to its structural properties. For instance, Tsyshesvky, Pagoria, and Kuklja (2015) conducted a quantum-chemical DFT study on thermal decomposition of oxadiazole-based explosives, including compounds with 4-Nitro-1,2,5-oxadiazole-3-carbonitrile. They demonstrated its role in enhancing the thermal stability of these materials (Tsyshesvky, Pagoria, & Kuklja, 2015). Additionally, research by Yan et al. (2022) on the integration of multiple heterocyclic skeletons for energetic materials highlighted the importance of 1,2,5-oxadiazole rings in designing compounds with high energy and safety profiles (Yan, Yang, Ma, Cheng, & Yang, 2022).
2. Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis, where its formation and derivatization offer insights into novel synthetic pathways. Borthwick et al. (1973, 1974) explored the conversion of various nitriles into oxadiazoles, shedding light on the synthesis pathways that involve 4-Nitro-1,2,5-oxadiazole-3-carbonitrile (Borthwick et al., 1973)(Borthwick et al., 1974). Dubonos et al. (1992) suggested new methods for synthesizing isomeric oxadiazole 2-oxides, contributing to the understanding of regiospecific synthesis involving this compound (Dubonos, Ovchinnikov, Makhova, & Khmel’nitskii, 1992).
3. Biological and Medicinal Applications
Although the requirement was to exclude drug use and dosage information, it's noteworthy that 4-Nitro-1,2,5-oxadiazole-3-carbonitrile derivatives have been investigated in medicinal contexts. For example, Sayed et al. (2008) identified oxadiazoles as potential drug leads for treating schistosomiasis, underscoring the biological relevance of these compounds (Sayed, Simeonov, Thomas, Inglese, Austin, & Williams, 2008).
Safety And Hazards
The safety information for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-nitro-1,2,5-oxadiazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJPNMYLWXNBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1,2,5-oxadiazole-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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